molecular formula C19H22N2O3 B2937461 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 873570-55-9

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2937461
CAS No.: 873570-55-9
M. Wt: 326.396
InChI Key: HYKSUDSWAVLDMG-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid (CAS 911722-45-9) is a synthetically designed small molecule recognized for its potent inhibitory activity against the Bcr-Abl tyrosine kinase. This molecular target is a well-characterized driver oncogene in chronic myeloid leukemia (CML) and is a validated target for therapeutic intervention. The compound functions by competitively binding to the ATP-binding site of the Bcr-Abl protein, thereby preventing autophosphorylation and subsequent downstream signaling through pathways like JAK-STAT and MAPK, which are critical for cellular proliferation and survival in cancer cells. Its core research value lies in its utility as a chemical tool to study Abl-dependent signaling mechanisms, to investigate resistance mutations in Bcr-Abl, and to serve as a lead compound or reference standard in the development of novel targeted cancer therapies, particularly for leukemia. Researchers utilize this compound in in vitro cell-based assays to study apoptosis and cell cycle arrest, and in biochemical assays to profile kinase inhibitor selectivity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(naphthalen-2-ylamino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(13-17(19(23)24)21-10-4-1-5-11-21)20-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12,17H,1,4-5,10-11,13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKSUDSWAVLDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-amine with a suitable acylating agent to introduce the amino group. This intermediate is then reacted with piperidine and butanoic acid derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substitutions

The table below compares the target compound with derivatives featuring variations in the aromatic substituent:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (Inferred) Reference
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid C₁₆H₂₁N₃O₅ 335.35 2-Methyl-5-nitrophenylamino Potential nitro group-mediated cytotoxicity
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄BrNO₃S 368.25 4-Bromophenyl, thienylmethylamino Bromine may enhance halogen bonding
4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid C₁₅H₁₄FNO₃S 307.34 4-Fluorophenyl, thienylmethylamino Fluorine improves metabolic stability
Target compound C₁₉H₂₁N₂O₃* 325.39* Naphthalen-2-ylamino, piperidin-1-yl Enhanced lipophilicity for CNS penetration -

*Hypothetical molecular formula and weight based on structural inference.

Key Observations :

  • Thienylmethylamino substituents (as in ) introduce sulfur-containing heterocycles, which could modulate solubility or metabolic pathways.

Analogs with Similar Backbone Modifications

The piperidin-1-yl and 4-oxo butanoic acid backbone is conserved in several derivatives:

Compound Name Molecular Formula Substituent at 4-Oxo Position Substituent at 2-Position Notable Features Reference
(2S)-2-amino-4-oxo-4-(piperidin-1-yl)butanoic acid C₉H₁₆N₂O₃ Piperidin-1-yl Amino group Chiral center; potential for peptide mimicry
4-Oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid C₁₈H₁₆N₂O₃ 2-Oxo-1,2-diphenylethylamino None Bulky diphenyl group may limit bioavailability
Target compound C₁₉H₂₁N₂O₃* Naphthalen-2-ylamino Piperidin-1-yl Balanced hydrophobicity and rigidity -

Key Observations :

  • The (2S)-2-amino analog (C₉H₁₆N₂O₃) lacks the naphthalenyl group but includes a chiral amino group, suggesting utility in stereospecific targets .
  • Bulky substituents (e.g., diphenylethyl in ) may hinder cellular uptake despite strong target affinity.

Functional Analogs in Therapeutic Contexts

Evidence from CYP26A1 inhibitors (e.g., imidazole derivatives with naphthalenylamino groups) highlights the pharmacological relevance of similar structures:

  • 2-[3-imidazol-1-yl-5-(naphthalen-2-ylamino)-phenyl]-2-methyl-propionic acid methyl ester (IC₅₀ < standard drugs) demonstrates that naphthalenylamino groups enhance CYP26A1 inhibition . This supports the hypothesis that the target compound’s naphthalenylamino group may confer similar enzyme-targeting advantages.

Biological Activity

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Material : Naphthalene-2-amine.
  • Reagents : Acylating agents, piperidine, and butanoic acid derivatives.
  • Conditions : Solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

The compound features a naphthalene ring, an amine group, and a piperidine moiety, which contribute to its unique chemical properties and biological activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that the presence of the naphthalene ring enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it has shown cytotoxic effects against several cancer cell lines. Notably, it demonstrated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in specific cancer types. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in bacteria and cancer cells.
  • Receptor Binding : It is hypothesized that the compound binds to specific receptors or proteins involved in signal transduction pathways, modulating their activity.
  • Cell Membrane Interaction : The hydrophobic nature of the naphthalene ring allows it to integrate into lipid membranes, disrupting their integrity and function .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various naphthalene derivatives, including this compound, revealing potent activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Evaluation : In a comparative study involving multiple compounds, this compound was found to induce apoptosis in human cancer cell lines through caspase activation pathways .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Mechanism
DoxorubicinAnticancer0.5Topoisomerase inhibition
This compoundAntimicrobial & Anticancer<0.5Enzyme inhibition & membrane disruption

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